molecular formula C8H8N2O2S B1628681 2-(Cyanomethyl)benzene-1-sulfonamide CAS No. 27350-01-2

2-(Cyanomethyl)benzene-1-sulfonamide

Cat. No.: B1628681
CAS No.: 27350-01-2
M. Wt: 196.23 g/mol
InChI Key: QEVWMXVHIOULGX-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C8H8N2O2S It is characterized by the presence of a cyanomethyl group attached to a benzene ring, which is further substituted with a sulfonamide group

Mechanism of Action

Target of Action

2-(Cyanomethyl)benzene-1-sulfonamide, also known as 2-(cyanomethyl)benzenesulfonamide, is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects various biochemical pathways. Folic acid is a vital cofactor in the synthesis of nucleic acids and amino acids. Therefore, its deficiency can disrupt DNA replication, transcription, and protein synthesis, leading to the inhibition of bacterial growth .

Pharmacokinetics

They are partially metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth due to the disruption of folic acid synthesis, which is crucial for DNA replication and protein synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, influencing its absorption and distribution. Furthermore, the presence of other drugs can affect its action through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonyl chloride with cyanomethyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C6H5SO2Cl+CH2CNMgBrC6H4(SO2NH2)(CH2CN)+MgBrCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_2\text{CNMgBr} \rightarrow \text{C}_6\text{H}_4(\text{SO}_2\text{NH}_2)(\text{CH}_2\text{CN}) + \text{MgBrCl} C6​H5​SO2​Cl+CH2​CNMgBr→C6​H4​(SO2​NH2​)(CH2​CN)+MgBrCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are often used.

    Substitution: Nucleophiles like sodium azide (NaN) can be employed under mild conditions.

Major Products:

    Oxidation: 2-(Carboxymethyl)benzene-1-sulfonamide.

    Reduction: 2-(Aminomethyl)benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-(Cyanomethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Benzene-1-sulfonamide: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.

    2-(Aminomethyl)benzene-1-sulfonamide: Similar structure but with an amino group instead of a cyano group, leading to different reactivity and biological activity.

    2-(Carboxymethyl)benzene-1-sulfonamide:

Uniqueness: 2-(Cyanomethyl)benzene-1-sulfonamide is unique due to the presence of both a cyanomethyl and a sulfonamide group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(cyanomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-6-5-7-3-1-2-4-8(7)13(10,11)12/h1-4H,5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWMXVHIOULGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614811
Record name 2-(Cyanomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27350-01-2
Record name 2-(Cyanomethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27350-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyanomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(cyanomethyl)benzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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